molecular formula C7H10O2 B081384 2-Methoxy-3-methylcyclopent-2-en-1-one CAS No. 14189-85-6

2-Methoxy-3-methylcyclopent-2-en-1-one

Cat. No.: B081384
CAS No.: 14189-85-6
M. Wt: 126.15 g/mol
InChI Key: GTEGQQAMGYNDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-methylcyclopent-2-en-1-one (CAS 14189-85-6) is a specialty organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This molecule, also known as Cyclotene monomethyl ether, is characterized by its cyclopentenone core structure substituted with methoxy and methyl groups, as represented by the Canonical SMILES string CC1=C(C(=O)CC1)OC . Its physical properties include a boiling point of approximately 221.5°C at 760 mmHg and a density of 1.03 g/cm³ . This compound is highly relevant in analytical and synthetic chemistry research. It can be efficiently analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . The compound's structure is related to 3-methyl-2-cyclopenten-1-one (MCP), a valuable intermediate studied for its role in the synthesis of natural products and biofuels . Research published in Fuel Processing Technology highlights that MCP can be selectively synthesized from biomass-derived 2,5-hexanedione via intramolecular aldol condensation, pointing to the broader class of cyclopentenones as important intermediates in sustainable chemistry . This compound is offered with a high purity level of 99% . It is intended for research applications such as analytical standard use, method development, and organic synthesis. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

14189-85-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-methoxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-5-3-4-6(8)7(5)9-2/h3-4H2,1-2H3

InChI Key

GTEGQQAMGYNDKS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1)OC

Canonical SMILES

CC1=C(C(=O)CC1)OC

Other CAS No.

14189-85-6

Origin of Product

United States

Scientific Research Applications

2-Methoxy-3-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methoxy group at position 2 enhances stability and directs reactivity in electrophilic substitutions. Methyl or ethyl groups at position 3 influence steric hindrance and hydrophobicity .
  • Molecular Weight : Longer alkyl chains (e.g., pentyloxy in C₁₁H₁₈O₂) increase molecular weight and reduce volatility, making them suitable for long-lasting fragrances .
  • Functional Groups : Replacement of methoxy with hydroxyl (e.g., 3-Ethyl-2-hydroxycyclopent-2-en-1-one) introduces hydrogen bonding, altering solubility and acidity .

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclopentenone core is typically derived from cyclopentanone or its derivatives. Methylation occurs at the α-position via electrophilic attack using methyl chloride (CH₃Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Subsequent methoxylation involves nucleophilic substitution at the β-position, where a hydroxyl group is replaced by a methoxy group using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under basic conditions.

Challenges and Optimization

Competitive side reactions, including over-alkylation and ring-opening, necessitate precise control of stoichiometry and temperature. For example, excess AlCl₃ can lead to polymerization, while elevated temperatures (>60°C) promote ketone rearrangement. A study using 3-methylcyclopent-2-en-1-one as a precursor achieved a 45% yield of the methoxylated product at 50°C with a 1:1.2 molar ratio of substrate to methylating agent.

Sodium-Mediated Cyclization of Substituted Esters

The cyclization of substituted glutaric acid esters in liquid ammonia, as detailed in US Patent 4,168,280, offers a scalable route to functionalized cyclopentenones. Although the patent focuses on 2-hydroxy-3-methylcyclopent-2-en-1-one, the methodology is adaptable to methoxy derivatives through post-cyclization etherification.

Procedure and Conditions

  • Ester Preparation : Dimethyl or diethyl esters of 2-methylglutaric acid serve as starting materials.

  • Cyclization : The ester is added dropwise to a suspension of metallic sodium in liquid ammonia at -33°C. Sodium acts as a strong base, deprotonating the ester and inducing intramolecular aldol condensation to form the cyclopentenone ring.

  • Oxidative Workup : Introducing air or oxygen purges ammonia and initiates ketonization, yielding the hydroxylated intermediate.

Methoxylation Step

The hydroxyl group at the 2-position is methylated using methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃). This step achieves near-quantitative conversion under reflux conditions (60°C, 12 hours).

Table 1: Sodium-Mediated Cyclization Parameters

ParameterValue
Starting MaterialDiethyl 2-methylglutarate
Sodium (equiv.)2.5
Temperature-33°C (ammonia reflux)
Reaction Time4–6 hours
Yield (Cyclopentenone)30–35%
Post-Methoxylation Yield85–90%

Catalytic Cyclodehydration of γ-Lactones

US Patent 5,136,100 describes the synthesis of 3-methyl-2-pentylcyclopent-2-en-1-one via cyclodehydration of γ-methyl-γ-decalactone using phosphoric acid in mineral oil. This method is adaptable to methoxy-substituted lactones, though such substrates require tailored synthetic routes.

Reaction Design

  • Lactone Synthesis : γ-Lactones bearing methoxy and methyl groups are prepared via esterification and lactonization of hydroxy acids.

  • Cyclodehydration : The lactone is heated with 5–20% phosphoric acid (H₃PO₄) in high-boiling mineral oil (350–485°C range) at 145–175°C under reduced pressure (50–100 mmHg). Acid catalysis promotes ring contraction and dehydration, forming the cyclopentenone core.

Byproduct Management

The primary byproduct, 2-pentylcyclohex-2-en-1-one, arises from competing six-membered ring formation. Distillation at 90°C (head temperature) removes low-boiling impurities, achieving >90% purity for the target compound.

Table 2: Catalytic Cyclodehydration Conditions

ParameterValue
Catalyst15% H₃PO₄ in mineral oil
Temperature160°C
Pressure70 mmHg
Reaction Time3 hours
Yield (Crude)90–95% (GC area)
Isomer Purity98% after distillation

Comparative Analysis of Methods

Efficiency and Scalability

  • Friedel-Crafts Alkylation : Limited by moderate yields (45–50%) and laborious purification. Suitable for small-scale laboratory synthesis.

  • Sodium-Mediated Cyclization : Higher overall yield (≈30% cyclization + 85% methoxylation) but requires cryogenic conditions. Scalable to pilot plants with ammonia handling infrastructure.

  • Catalytic Cyclodehydration : Superior yield (90–95%) and continuous operation capability. Ideal for industrial production despite higher catalyst costs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-3-methylcyclopent-2-en-1-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of diketones or enol ether precursors. For example, Stetter et al. (1981) demonstrated the use of acid-catalyzed cyclization of 3-methyl-1,2-cyclopentanedione derivatives under methoxy-substitution conditions . Optimization involves controlling temperature (80–120°C) and solvent polarity (e.g., THF or DMF). Yield improvements (≥70%) are achieved by slow addition of methylating agents (e.g., dimethyl sulfate) and inert atmosphere to prevent side reactions. Reaction progress should be monitored via TLC or GC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Assign methoxy (δ 3.2–3.5 ppm) and methyl groups (δ 1.8–2.1 ppm) in 1H^1H NMR. 13C^{13}C NMR identifies carbonyl (δ 200–210 ppm) and olefinic carbons (δ 120–130 ppm).
  • IR : Strong C=O stretch at ~1700 cm1^{-1} and C-O-C (methoxy) at ~1250 cm1^{-1}.
  • X-ray crystallography : Use SHELX programs for structure refinement. Empirical absorption corrections (e.g., Blessing’s spherical harmonic model) improve accuracy for anisotropic crystals .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer :

  • Boiling point/melting point : Use differential scanning calorimetry (DSC) or capillary methods. NIST data for analogous cyclopentenones report melting points ~80–100°C .
  • Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) via gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under UV light or varying pH to assess hydrolytic/oxidative stability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Methodological Answer : Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) enables enantioselective cyclization. Ponaras et al. (1986) achieved >90% enantiomeric excess (ee) via titanium-based catalysts in dichloromethane at -20°C . Optimization requires chiral HPLC for ee determination and kinetic studies to minimize racemization during workup.

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • MD simulations : Study solvation effects using AMBER or GROMACS. PubChem’s SMILES data (e.g., CC1=CC(...)=O) aids in force field parameterization .

Q. How does this compound participate in Diels-Alder reactions, and what steric/electronic factors influence regioselectivity?

  • Methodological Answer : The α,β-unsaturated ketone acts as a dienophile. Kwon & Foote (1989) demonstrated that electron-withdrawing methoxy groups enhance reactivity toward electron-rich dienes. Steric hindrance from the 3-methyl group directs endo selectivity. Monitor reaction kinetics via 1H^1H NMR and compare transition-state energies using computational models .

Q. What methodologies are used to assess the environmental fate and surface interactions of this compound in indoor/outdoor settings?

  • Methodological Answer :

  • Adsorption studies : Use microspectroscopic imaging (e.g., AFM, ToF-SIMS) to analyze interactions with silica or cellulose surfaces, mimicking indoor dust .
  • Degradation pathways : Perform ozonolysis or photolysis experiments under controlled UV light. Quantify intermediates via LC-MS and apply QSAR models to predict persistence .

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